1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl and a chlorophenyl group attached to a chloropropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by halogenation. The Friedel-Crafts acylation introduces the acyl group, and subsequent halogenation steps introduce the bromomethyl and chlorophenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. For example, using specific catalysts and solvents can enhance the efficiency of the halogenation steps. The use of controlled temperatures and reaction times is crucial to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromomethyl group.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromomethyl)-3-chlorobenzene: Similar structure but lacks the chloropropanone backbone.
1-(2-Chloromethyl)-3-bromophenyl)-1-chloropropan-2-one: Similar but with different halogenation pattern.
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar but with different positioning of the bromine and chlorine atoms
Uniqueness
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one is unique due to its specific combination of bromomethyl and chlorophenyl groups attached to a chloropropanone backbone.
Properties
Molecular Formula |
C10H9BrCl2O |
---|---|
Molecular Weight |
295.98 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-chlorophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(14)10(13)7-3-2-4-9(12)8(7)5-11/h2-4,10H,5H2,1H3 |
InChI Key |
YOMFOJYPSOKTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)Cl)CBr)Cl |
Origin of Product |
United States |
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